3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylbenzenesulfonamide to introduce the chlorine atom at the 3-position. This is followed by a coupling reaction with 2-(thiophen-2-yl)pyridine-4-carbaldehyde under basic conditions to form the final product.
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Chlorination
Reactants: 2-methylbenzenesulfonamide, chlorine gas
Conditions: Presence of a catalyst such as iron(III) chloride, at room temperature
Product: 3-chloro-2-methylbenzenesulfonamide
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Coupling Reaction
Reactants: 3-chloro-2-methylbenzenesulfonamide, 2-(thiophen-2-yl)pyridine-4-carbaldehyde
Conditions: Basic medium (e.g., sodium hydroxide), solvent such as ethanol, reflux conditions
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods would focus on minimizing waste and using cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biological Research: Used as a probe to study enzyme interactions and inhibition.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-14(18)4-2-6-17(12)24(21,22)20-11-13-7-8-19-15(10-13)16-5-3-9-23-16/h2-10,20H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVKPPJXUVGDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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